molecular formula C12H19BO2S B2698939 2-(5-Ethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2223032-20-8

2-(5-Ethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2698939
CAS RN: 2223032-20-8
M. Wt: 238.15
InChI Key: MXXQMXIFGBDGMH-UHFFFAOYSA-N
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Description

2-(5-Ethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as TTBD, is a boronic acid derivative that has been widely used in various fields of scientific research. This compound has unique properties that make it a valuable tool in the synthesis of organic compounds and the development of new drugs. In

Scientific Research Applications

Synthetic Applications and Material Development

  • Polymer Synthesis : The derivatives of thiophene, including the compound of interest, have been utilized in the development of conducting polymers such as poly(3,4-ethylenedioxythiophene) (PEDT) and its derivatives. These materials exhibit a range of optical properties, high conductivity, and stability, making them suitable for electrochemical devices, electrode materials in capacitors, and static charge dissipation films (Groenendaal et al., 2000).

  • Catalysis : Research on palladium-catalyzed reactions has shown the use of related dioxaborolane compounds in the synthesis of 2-silylallylboronates from allenes, demonstrating their utility in regio- and stereoselective catalysis. This chemistry facilitates the synthesis of valuable homoallylic alcohols, highlighting the compound's role in complex organic synthesis (Kuo-Jui Chang et al., 2005).

  • Material Properties Enhancement : Studies have explored the structural and electrochemical properties of poly(3′,4′-ethylenedioxy-2,2′:5′,2″-terthiophene) synthesized by solid-state oxidative polymerization. These polymers exhibit good thermal stability, conductivity, and are promising for applications in energy storage devices (Tursun Abdiryim et al., 2010).

Electrochemical and Optical Characterization

  • Electrochromic Materials : The derivatives of 3,4-ethylenedioxythiophene, a closely related compound, have been extensively studied for their electrochromic properties. Innovations in copolymer synthesis involving these derivatives have led to materials with significant electrochromic enhancements, such as high contrast ratios, fast switching times, and multicolor electrochromism (E. Tutuncu et al., 2019).

Engineering and Device Fabrication

  • Organic Electronics : The synthesis of electron transport materials leveraging dioxaborolane derivatives has been demonstrated to improve the performance of organic electronic devices. These materials serve as key intermediates in developing electron transport layers, highlighting their role in advancing organic semiconductor technology (Zha Xiangdong et al., 2017).

  • Thermoelectric Materials : Poly(3,4-ethylenedioxythiophene) and its derivatives are recognized for their potential in thermoelectric applications, with significant research dedicated to enhancing their thermoelectric performance. The advancements in this area suggest the possibility of using these materials in energy conversion devices (R. Yue & Jingkun Xu, 2012).

properties

IUPAC Name

2-(5-ethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BO2S/c1-6-10-7-9(8-16-10)13-14-11(2,3)12(4,5)15-13/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXQMXIFGBDGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Ethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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